molecular formula C5H7NO3S2 B116168 4-Methoxythiophene-2-sulfonamide CAS No. 142294-60-8

4-Methoxythiophene-2-sulfonamide

Cat. No. B116168
M. Wt: 193.2 g/mol
InChI Key: SXVMAYKLWWEEJK-UHFFFAOYSA-N
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Description

4-Methoxythiophene-2-sulfonamide is a heterocyclic organic compound that has been widely studied for its potential use in various scientific research applications. This compound is known to exhibit a range of biochemical and physiological effects, making it an interesting target for researchers in the field. In

Mechanism Of Action

The mechanism of action of 4-Methoxythiophene-2-sulfonamide is not yet fully understood. However, it is believed to interact with various cellular components, such as enzymes and proteins, leading to the observed biochemical and physiological effects.

Biochemical And Physiological Effects

Studies have shown that 4-Methoxythiophene-2-sulfonamide exhibits a range of biochemical and physiological effects. It has been shown to exhibit antimicrobial and antifungal properties, making it a potential candidate for the development of new drugs. It has also been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. Additionally, it exhibits excellent charge transport properties, making it a promising material for use in organic electronics.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-Methoxythiophene-2-sulfonamide in lab experiments is its versatility. It can be used in a range of applications, from organic electronics to drug development. However, one limitation is that it can be difficult to synthesize, requiring specialized equipment and expertise.

Future Directions

There are many future directions for research on 4-Methoxythiophene-2-sulfonamide. One area of interest is in the development of new drugs, as this compound has been shown to exhibit antimicrobial, antifungal, and anticancer properties. Additionally, research into the use of this compound in organic electronics is ongoing, with the aim of developing new materials with improved charge transport properties. Further studies are also needed to fully understand the mechanism of action of this compound and its potential applications in other fields.

Scientific Research Applications

4-Methoxythiophene-2-sulfonamide has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of organic electronics, where this compound has been shown to exhibit excellent charge transport properties. It has also been studied for its potential use in the development of new drugs, as it has been shown to exhibit antimicrobial and antifungal properties.

properties

CAS RN

142294-60-8

Product Name

4-Methoxythiophene-2-sulfonamide

Molecular Formula

C5H7NO3S2

Molecular Weight

193.2 g/mol

IUPAC Name

4-methoxythiophene-2-sulfonamide

InChI

InChI=1S/C5H7NO3S2/c1-9-4-2-5(10-3-4)11(6,7)8/h2-3H,1H3,(H2,6,7,8)

InChI Key

SXVMAYKLWWEEJK-UHFFFAOYSA-N

SMILES

COC1=CSC(=C1)S(=O)(=O)N

Canonical SMILES

COC1=CSC(=C1)S(=O)(=O)N

synonyms

2-Thiophenesulfonamide,4-methoxy-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-trimethylsilyl-4-methoxythiophene-2-sulfonamide (770 mg, 2.90 mmol) in THF (10 mL) is added a solution of tetra-butylammonium fluoride (17.4 mL of 1 M in THF, 17.4 mmol). The reaction mixture is stirred at room temperature for 2 hr. The THF is removed under reduced pressure. The residue is dissolved in EtOAc (200 mL). The organic layer is washed with brine then dried (Na2SO4), filtered and concentrated in vacuo. The crude product is chromatographed on silica gel, eluting with Hex:EtOAc (3:1) to afford the title compound (480 mg, 86%).
Name
5-trimethylsilyl-4-methoxythiophene-2-sulfonamide
Quantity
770 mg
Type
reactant
Reaction Step One
Quantity
17.4 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
86%

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